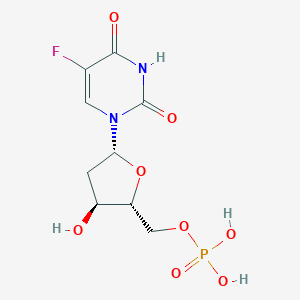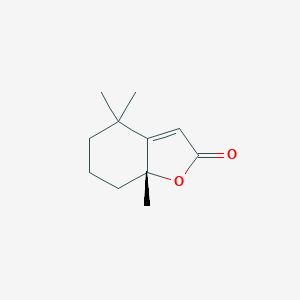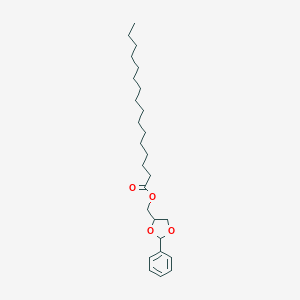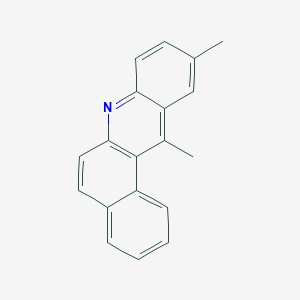
Silane, trimethyl(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trimethylsilane derivatives can involve various strategies. For instance, the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes includes the use of acid-labile protecting groups for silicon and demonstrates the selectivity of cleavage of these groups to obtain chlorosilanes . Additionally, the preparation of 1,3-bis(trimethylsilyl)-1-alkynes from trimethylsilyl propargylsilanes through metallation with n-butyllithium followed by reaction with trimethylsilylchloride is another example of synthetic methodology involving trimethylsilane derivatives .
Molecular Structure Analysis
The molecular structure of trimethylsilane derivatives can be complex. The microwave spectrum of trimethylsilane has been measured for various isotopic species, leading to the calculation of structural parameters such as bond lengths and angles . The molecular structure of diaryltetrathiasilolanes, which are related to trimethylsilane derivatives, has been determined by X-ray crystallography, providing insights into the silicon-sulfur double bond .
Chemical Reactions Analysis
Trimethylsilane derivatives participate in a variety of chemical reactions. For example, the thermolysis of tris(trimethylsilyl)silane with butadiynes produces silacyclobutene derivatives, demonstrating the reactivity of silenes . Tris(trimethylsilyl)silane is also used as a radical-based reducing agent in synthesis, showing its versatility in forming carbon-carbon bonds . Furthermore, the silylation potential of trimethylsilane derivatives with O-, N-, and S-nucleophiles has been explored, indicating their usefulness in selective silylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilane derivatives are crucial for their application in synthesis and materials science. The dipole moment of trimethylsilane has been measured using Stark effect measurements, providing information on its polarity . The thermal stability and volatility of trimethyl(phenyl)silane have been characterized, which is important for its use as a precursor in chemical vapor deposition processes . Additionally, the reactivity of trimethylsilane derivatives with various organic substrates has been studied, with rate constants measured for different types of reactions .
Applications De Recherche Scientifique
1. Tris(trimethylsilyl)silane in Organic Chemistry
- Application : Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Method : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
- Results : Numerous examples of the successful use of tris(trimethylsilyl)silane in radical reductions, hydrosilylation and consecutive radical reactions are given .
2. Trimethylsilane in Semiconductor Industry
- Application : Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
- Method : Trimethylsilane is used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
- Results : Trimethylsilane is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon .
3. Silanes as Reducing Agents
- Application : Silanes, such as tris(trimethylsilyl)silane, are often used as reducing agents in organic chemistry . They offer their own unique chemistry due to the outstanding affinity from silicon to oxygen and fluorine .
- Method : Silanes are used for free radical reductions, in place of more toxic reducing agents . The breadth of reductions possible with organosilanes is illustrated in the literature .
- Results : The use of silanes as reducing agents has been shown to be efficient and versatile, with numerous successful examples in the literature .
4. Silanes in Cross-coupling Chemistry
- Application : Silanes are used in cross-coupling chemistry . This is a type of reaction where two fragments are joined together with the aid of a metal catalyst.
- Method : The use of silanes in this context can provide a variety of benefits, including improved reaction efficiency and selectivity .
- Results : Numerous successful examples of the use of silanes in cross-coupling reactions have been reported in the literature .
5. Silanes as Silyl Protecting and Derivatisation Reagents
- Application : Silicon protecting groups are probably the most frequently employed of all protecting groups, and modern natural product synthesis is inconceivable without them . Silylating agents are mostly used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols and alkynes .
- Method : By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
- Results : The actual stability of a silyl protecting group depends on the pH of the medium, the exact reaction conditions, steric and electronic effects .
6. Silanes in Microwave-assisted Reductive Alkylation
- Application : An experimentally simple Microwave-assisted reductive alkylation of methyl carbamate with a range of aldehydes provides, after basic work-up, structurally diverse primary amines .
- Method : This method is particularly amenable to high-throughput synthesis .
- Results : This method provides structurally diverse primary amines in good yields .
Safety And Hazards
The safety data sheet for a related compound, trimethoxymethylsilane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Propriétés
IUPAC Name |
trimethyl(3-methylbut-2-enyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTUAGSORHHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349035 |
Source


|
| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(3-methyl-2-butenyl)- | |
CAS RN |
18293-99-7 |
Source


|
| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
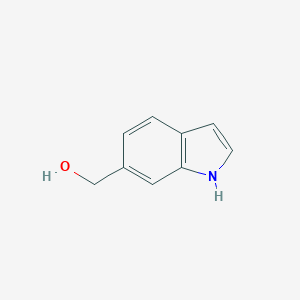
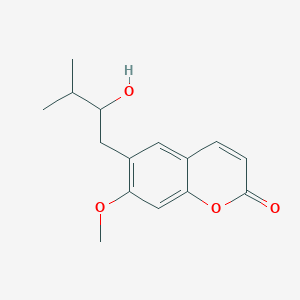
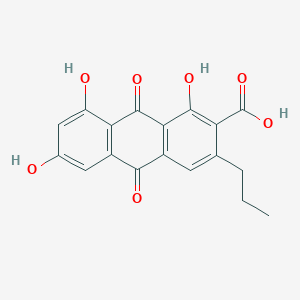
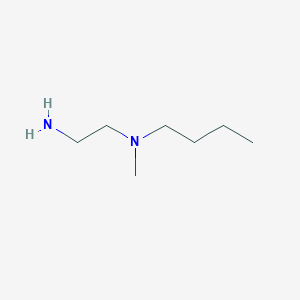
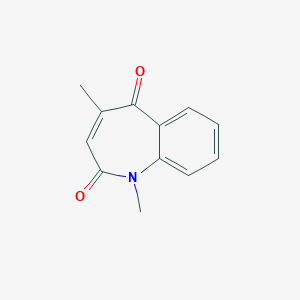
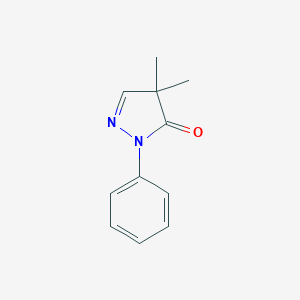
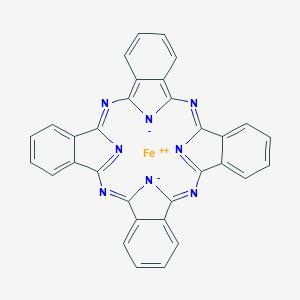
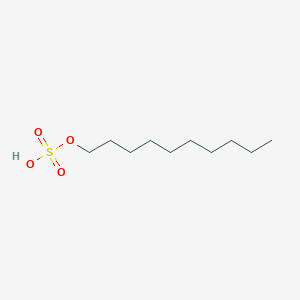
![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
